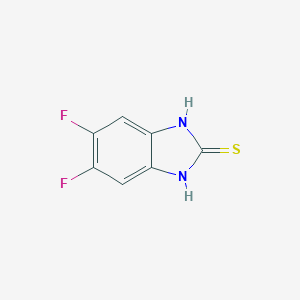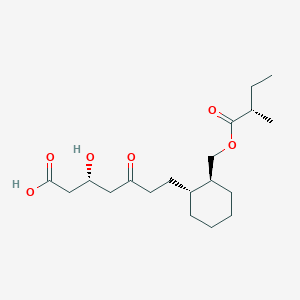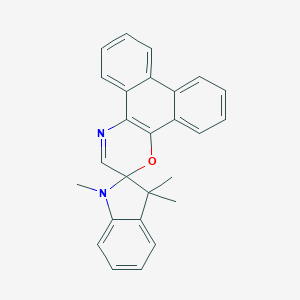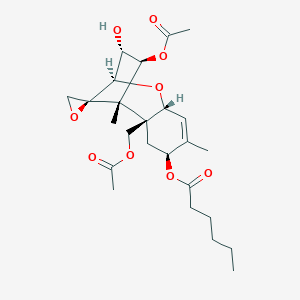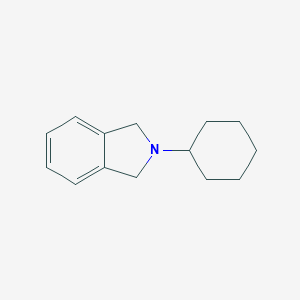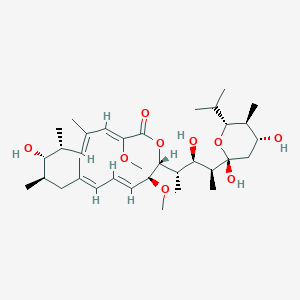
Bafilomycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bafilomycin A is a macrolide antibiotic that has been widely used in scientific research due to its unique mechanism of action. It was first isolated from Streptomyces griseus in 1985 and has since been studied extensively. Bafilomycin A has been found to be a potent inhibitor of vacuolar-type H+-ATPases, which are important for maintaining the pH gradient across cellular membranes.
科学的研究の応用
Bafilomycin A has been used in a variety of scientific research applications due to its ability to inhibit vacuolar-type H+-ATPases. These applications include:
1. Study of autophagy: Autophagy is a cellular process that involves the degradation of damaged or unnecessary cellular components. Bafilomycin A has been used to study the role of vacuolar-type H+-ATPases in autophagy.
2. Study of lysosomal function: Lysosomes are organelles that are important for the degradation of cellular waste. Bafilomycin A has been used to study the role of vacuolar-type H+-ATPases in lysosomal function.
3. Study of cancer: Bafilomycin A has been shown to have anti-cancer properties by inhibiting the acidification of the tumor microenvironment.
作用機序
Bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases. These enzymes are responsible for pumping protons across cellular membranes, creating a pH gradient that is important for a variety of cellular processes. Bafilomycin A binds to the proton channel of vacuolar-type H+-ATPases, preventing the flow of protons and disrupting the pH gradient.
Biochemical and Physiological Effects:
The inhibition of vacuolar-type H+-ATPases by bafilomycin A has a variety of biochemical and physiological effects. These effects include:
1. Inhibition of autophagy: Autophagy requires an acidic environment for the degradation of cellular components. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of the autophagosome, inhibiting autophagy.
2. Inhibition of lysosomal function: Lysosomes require an acidic environment for the degradation of cellular waste. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of lysosomes, inhibiting their function.
3. Inhibition of tumor growth: Tumor cells require an acidic microenvironment for their growth and survival. The inhibition of vacuolar-type H+-ATPases by bafilomycin A prevents the acidification of the tumor microenvironment, inhibiting tumor growth.
実験室実験の利点と制限
Bafilomycin A has several advantages and limitations for lab experiments. These include:
Advantages:
1. Specificity: Bafilomycin A specifically inhibits vacuolar-type H+-ATPases, allowing researchers to study the role of these enzymes in cellular processes.
2. Potency: Bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases, allowing researchers to achieve significant inhibition with low concentrations.
3. Availability: Bafilomycin A is commercially available, making it easy for researchers to obtain.
Limitations:
1. Toxicity: Bafilomycin A can be toxic to cells at high concentrations, limiting its use in some experiments.
2. Non-specific effects: Bafilomycin A can have non-specific effects on cellular processes, making it difficult to interpret results.
3. Cost: Bafilomycin A can be expensive, limiting its use in some experiments.
将来の方向性
There are several future directions for the study of bafilomycin A. These include:
1. Development of more potent inhibitors: While bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases, there is a need for even more potent inhibitors to study the role of these enzymes in cellular processes.
2. Study of other cellular processes: While bafilomycin A has been extensively studied in the context of autophagy, lysosomal function, and cancer, there may be other cellular processes that are affected by inhibition of vacuolar-type H+-ATPases.
3. Development of new applications: Bafilomycin A has primarily been used in basic research, but there may be opportunities for its use in clinical applications, such as cancer treatment.
In conclusion, bafilomycin A is a macrolide antibiotic that has been widely used in scientific research due to its unique mechanism of action. It inhibits vacuolar-type H+-ATPases, which are important for maintaining the pH gradient across cellular membranes. Bafilomycin A has been used to study autophagy, lysosomal function, and cancer. It has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
Bafilomycin A is a complex molecule that is difficult to synthesize. The original isolation of bafilomycin A was from Streptomyces griseus, and subsequent studies have shown that it is also produced by other Streptomyces species. However, the yield of bafilomycin A from these sources is low, and the purification process is time-consuming. Therefore, chemical synthesis has been developed as an alternative method to produce bafilomycin A. The most common method involves the use of a macrolactonization reaction, which combines a polyketide intermediate with a lactone ring.
特性
CAS番号 |
116764-51-3 |
|---|---|
製品名 |
Bafilomycin A |
分子式 |
C35H58O9 |
分子量 |
622.8 g/mol |
IUPAC名 |
(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1 |
InChIキー |
XDHNQDDQEHDUTM-XJKSCTEHSA-N |
異性体SMILES |
C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
正規SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
その他のCAS番号 |
116764-51-3 |
ピクトグラム |
Irritant |
同義語 |
bafilomycin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



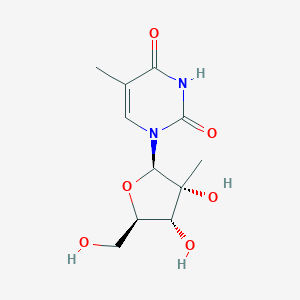

![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
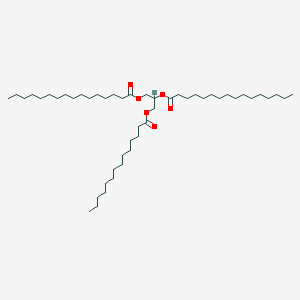

![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
